molecular formula C8H10N6O3 B13830840 N,N'-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide CAS No. 3247-56-1

N,N'-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide

Cat. No.: B13830840
CAS No.: 3247-56-1
M. Wt: 238.20 g/mol
InChI Key: KOMRBHKFIBWHEN-UHFFFAOYSA-N
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Description

N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide: is a chemical compound with the molecular formula C8H10N6O3. It is characterized by the presence of a pyrimidine ring substituted with amino and nitroso groups, and two acetamide groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide typically involves the reaction of 2-amino-4,6-dichloropyrimidine with nitrous acid to introduce the nitroso group, followed by the reaction with acetamide to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can participate in redox reactions, while the amino and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide is unique due to the presence of both nitroso and acetamide groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

3247-56-1

Molecular Formula

C8H10N6O3

Molecular Weight

238.20 g/mol

IUPAC Name

N-(6-acetamido-2-amino-5-nitrosopyrimidin-4-yl)acetamide

InChI

InChI=1S/C8H10N6O3/c1-3(15)10-6-5(14-17)7(11-4(2)16)13-8(9)12-6/h1-2H3,(H4,9,10,11,12,13,15,16)

InChI Key

KOMRBHKFIBWHEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=NC(=N1)N)NC(=O)C)N=O

Origin of Product

United States

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